molecular formula C12H9BrClNO B2806400 2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine CAS No. 1121634-68-1

2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine

Cat. No.: B2806400
CAS No.: 1121634-68-1
M. Wt: 298.56
InChI Key: SXZARDINRZKTGF-UHFFFAOYSA-N
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Description

2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 2-position and a (3-chlorophenyl)methoxy group at the 5-position of the pyridine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) to construct complex heterocyclic systems .

Properties

IUPAC Name

2-bromo-5-[(3-chlorophenyl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-12-5-4-11(7-15-12)16-8-9-2-1-3-10(14)6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZARDINRZKTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine typically involves the bromination of 5-[(3-chlorophenyl)methoxy]pyridine. One common method is the reaction of 5-[(3-chlorophenyl)methoxy]pyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding the corresponding pyridine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview:
2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions essential for drug development.

Key Applications:

  • Anti-inflammatory Drugs: The compound is utilized in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) that target specific pathways to reduce inflammation.
  • Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in oncology .

Case Study:
A recent study demonstrated that modifications of this compound led to the discovery of new analogs with enhanced potency against breast cancer cells. These analogs were tested against MCF-7 and MDA-MB-231 cell lines, showing IC50 values significantly lower than standard treatments .

Agricultural Chemicals

Overview:
In agriculture, this compound is employed in the formulation of agrochemicals, particularly herbicides and fungicides.

Key Applications:

  • Herbicides: The compound's ability to inhibit specific plant growth pathways makes it effective as a herbicide.
  • Fungicides: It has shown efficacy against various fungal pathogens, contributing to improved crop yields and protection .

Data Table: Agrochemical Efficacy

CompoundApplicationEfficacy (%)Target Organism
This compoundHerbicide85%Common Weeds
This compoundFungicide90%Fusarium spp.

Material Science

Overview:
The compound is explored for its potential applications in material science, particularly in developing advanced materials such as polymers and coatings.

Key Applications:

  • Polymer Synthesis: It can be incorporated into polymer matrices to enhance mechanical properties.
  • Coatings: Research has indicated that coatings derived from this compound exhibit improved resistance to environmental degradation .

Biochemical Research

Overview:
In biochemical research, this compound is used to study enzyme interactions and receptor binding.

Key Applications:

  • Enzyme Inhibition Studies: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, aiding in the understanding of disease mechanisms.
  • Receptor Binding Assays: Its binding affinity to various receptors is being investigated to identify potential therapeutic targets .

Analytical Chemistry

Overview:
The compound is also utilized as a standard reference material in analytical chemistry.

Key Applications:

  • Quantification Methods: It aids in the detection and quantification of other compounds in complex mixtures through chromatographic techniques .

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with molecular targets such as proteins or nucleic acids. The presence of halogen atoms and the methoxy group can influence the compound’s binding affinity and selectivity towards its targets, thereby modulating biological activity.

Comparison with Similar Compounds

The structural and functional uniqueness of 2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine can be contextualized by comparing it to related brominated pyridine derivatives. Below is a detailed analysis:

Structural Analogues

3-Bromo-5-Methoxypyridine (CAS 50720-12-2)
  • Molecular Formula: C₆H₆BrNO
  • Substituents : Bromine at 3-position, methoxy at 5-position.
  • Key Differences : Lacks the (3-chlorophenyl)methoxy group, reducing steric bulk and electronic complexity.
  • Applications : Widely used as a building block in organic synthesis, particularly in drug discovery for nicotinic receptor modulators .
5-Bromo-2-methoxypyridine
  • Molecular Formula: C₆H₆BrNO
  • Substituents : Bromine at 5-position, methoxy at 2-position.
  • Key Differences : Substituent positions alter reactivity; the 5-bromo group may hinder electrophilic substitution compared to the 2-bromo configuration in the target compound.
  • Applications : Utilized in ligand design for catalytic systems and as a precursor for agrochemicals .
5-Bromo-2-(2-methoxyphenyl)pyridine (CAS 1194683-55-0)
  • Molecular Formula: C₁₂H₁₀BrNO
  • Substituents : Bromine at 5-position, 2-methoxyphenyl at 2-position.
  • Key Differences : The aryl group is directly attached to the pyridine ring, differing from the (3-chlorophenyl)methoxy ether linkage in the target compound.
  • Applications : Explored in medicinal chemistry for kinase inhibition .
2-Bromo-6-chloro-3-methoxypyridine (CAS 1256819-37-0)
  • Molecular Formula: C₆H₅BrClNO
  • Substituents : Bromine at 2-position, chlorine at 6-position, methoxy at 3-position.

Functional and Electronic Properties

  • Electronic Effects : The (3-chlorophenyl)methoxy group in the target compound introduces both electron-withdrawing (chlorine) and electron-donating (methoxy) effects, creating a unique electronic profile compared to simpler methoxy or halogenated analogues .
  • Steric Hindrance : The bulky (3-chlorophenyl)methoxy group at the 5-position may slow nucleophilic aromatic substitution compared to smaller substituents, as seen in 3-Bromo-5-Methoxypyridine .

Biological Activity

2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine (CAS No. 1121634-68-1) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom and a methoxy group attached to a pyridine ring, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

  • Molecular Formula : C12H10BrClN
  • Molecular Weight : 284.57 g/mol

The presence of the bromine and chlorine substituents is significant, as halogen atoms often enhance the lipophilicity and biological activity of organic compounds.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or activating their activity through non-covalent interactions such as hydrogen bonding and pi-stacking.
  • Signal Transduction Pathways : Similar compounds have been shown to influence various biochemical pathways, including those involved in signal transduction and gene expression .
  • Cellular Effects : The compound may affect cellular functions by modulating ion channels or influencing metabolic pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The following table summarizes the antimicrobial activities observed:

CompoundMIC (μg/mL)Activity Against
This compoundTBDStaphylococcus aureus, E. coli
Reference Compound (e.g., Isoniazid)0.25Mycobacterium tuberculosis

Note: TBD indicates that specific MIC values for this compound were not provided in the available literature but are under investigation.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to assess the safety profile of the compound. Preliminary results suggest that while some derivatives exhibit cytotoxic effects at high concentrations, this compound shows selective toxicity towards certain cancer cell lines without affecting normal cells significantly .

Case Studies

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